molecular formula C19H25ClN4O4S B3797027 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide

3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide

Cat. No.: B3797027
M. Wt: 440.9 g/mol
InChI Key: LLRVFUWHOVHQIY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide is a synthetic organic compound It is characterized by the presence of a benzamide core, substituted with various functional groups including a chloro group, an imidazole ring, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro group, the imidazole ring, and the piperidine ring through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, imidazole derivatives, and piperidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its interaction with specific biological pathways.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-imidazol-1-ylethyl)-N-methylbenzamide
  • 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoate
  • 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzylamine

Uniqueness

The uniqueness of 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4S/c1-22(11-12-23-10-7-21-14-23)19(25)15-3-4-18(17(20)13-15)28-16-5-8-24(9-6-16)29(2,26)27/h3-4,7,10,13-14,16H,5-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRVFUWHOVHQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CN=C1)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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